molecular formula C29H47N9O8 B12516685 L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 651357-03-8

L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12516685
CAS No.: 651357-03-8
M. Wt: 649.7 g/mol
InChI Key: MCZQZFUDFYTUQN-YFNVTMOMSA-N
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Description

L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of five amino acids: L-glutamine, L-serine, L-leucine, L-phenylalanine, and L-ornithine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (L-glutamine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-serine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-leucine, L-phenylalanine, and L-ornithine.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol

    Substitution Reagents: Various protecting groups and coupling reagents used in SPPS

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked peptides, while substitution reactions can yield peptides with modified side chains.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating signaling pathways or metabolic processes. The molecular targets and pathways involved would vary based on the peptide’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-L-ornithine: Similar structure but lacks the diaminomethylidene modification.

    L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-L-lysine: Similar peptide with lysine instead of ornithine.

    L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-L-arginine: Similar peptide with arginine instead of ornithine.

Uniqueness

L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the peptide’s chemical reactivity, stability, and biological activity, distinguishing it from other similar peptides.

Properties

CAS No.

651357-03-8

Molecular Formula

C29H47N9O8

Molecular Weight

649.7 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]pentanoic acid

InChI

InChI=1S/C29H47N9O8/c1-16(2)13-20(36-27(44)22(15-39)38-24(41)18(30)10-11-23(31)40)25(42)37-21(14-17-7-4-3-5-8-17)26(43)35-19(28(45)46)9-6-12-34-29(32)33/h3-5,7-8,16,18-22,39H,6,9-15,30H2,1-2H3,(H2,31,40)(H,35,43)(H,36,44)(H,37,42)(H,38,41)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

MCZQZFUDFYTUQN-YFNVTMOMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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